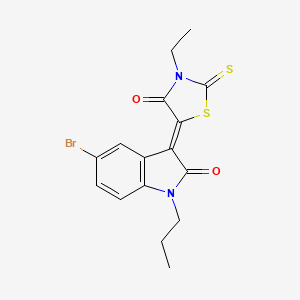

(3Z)-5-bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Description

This compound belongs to a class of heterocyclic molecules featuring an indole-2-one core fused with a 1,3-thiazolidin-4-one ring system. Key structural attributes include:

- 3-Ethyl group on the thiazolidinone moiety, influencing steric and solubility properties.

- (3Z)-Configuration, critical for maintaining planar conjugation and intermolecular interactions.

Synthesis typically involves condensation of substituted rhodanine derivatives with indole-2-one aldehydes under microwave or conventional heating .

Properties

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S2/c1-3-7-19-11-6-5-9(17)8-10(11)12(14(19)20)13-15(21)18(4-2)16(22)23-13/h5-6,8H,3-4,7H2,1-2H3/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEWKZJYYHYBCI-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617696-85-2 | |

| Record name | (3Z)-5-BROMO-3-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (3Z)-5-bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that contributes to its biological activity. The presence of bromine and thiazolidinone moieties is particularly noteworthy as these groups are often associated with significant pharmacological effects.

1. Antimicrobial Activity

Research has indicated that compounds with thiazolidinone structures exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations. For instance, studies have shown that derivatives of thiazolidinones can exhibit activity against Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

The anticancer potential of this compound has been explored through several in vitro studies. It has been found to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, suggesting that it may act through mechanisms involving the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was quantified using assays like MTT and colony formation tests.

3. Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and ABTS radical scavenging methods. Results indicate a significant ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Signaling Pathways : Evidence suggests that it can interfere with signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a potential anticancer agent.

Data Summary

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | MIC | 32 µg/mL against S. aureus |

| Anticancer | MTT Assay | 70% reduction at 50 µM |

| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |

Chemical Reactions Analysis

Structural Reactivity Profile

The compound’s reactivity is governed by three key functional groups:

-

Thiazolidinone ring (4-oxo-2-thioxo): Prone to nucleophilic substitutions at the sulfur atom and keto-enol tautomerism.

-

Brominated indole core : The bromine atom at position 5 facilitates aromatic substitution or elimination reactions.

-

Z-configured exocyclic double bond : Influences stereochemical outcomes in addition or cycloaddition reactions .

Reaction Types and Mechanisms

2.1 Sulfur/Nitrogen Displacement Reactions

The thioxo group (–S) in the thiazolidinone ring undergoes nucleophilic displacement with amines, forming 2-amino derivatives. For example:

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Amine : Piperidine (0.1 eq) | 2-Amino-thiazol-4-one derivatives | 62–98 | |

| Solvent : Acetic acid, microwave | Enhanced stereochemical control (Z-config) | 68–83 |

This reaction is critical for generating analogs with improved bioactivity, particularly in kinase inhibition .

2.2 Knoevenagel Condensation

The exocyclic double bond forms via condensation between indole derivatives and thiazolidinone precursors. Key parameters:

-

Catalysts : Piperidine or sodium acetate.

-

Temperature : 120–150°C under microwave irradiation.

-

Outcome : Exclusive Z-isomer formation due to thermodynamic stability .

2.3 Bromine-Specific Reactions

The bromine atom participates in:

-

Nucleophilic aromatic substitution (e.g., with amines or alkoxides).

-

Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (requires Pd catalysts) .

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Sulfur → Sulfoxide/Sulfone | Rarely reported |

| Reduction | NaBH₄, Pd/C under H₂ | Double bond saturation | Alters bioactivity |

Stability and Degradation

-

Thermal Stability : Decomposes >200°C, forming brominated indole fragments.

-

Photoreactivity : The Z-configuration isomerizes under UV light (λ = 254 nm) .

Comparative Reactivity of Analogues

| Compound Modification | Reactivity Difference |

|---|---|

| Ethyl → Propyl side chain | Slower S/N displacement due to steric effects |

| Bromine → Chlorine | Reduced electrophilicity in substitution |

Key Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone-Indole Hybrids

Key Trends and Research Findings

Substituent Effects on Bioactivity :

- Alkyl Chain Length : Longer chains (e.g., 2-ethylhexyl in ) enhance lipophilicity, correlating with improved antimicrobial potency against Gram-positive bacteria .

- Bromine vs. Other Halogens : Bromine at the indole 5-position increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Z-Configuration : The (3Z)-stereochemistry optimizes π-stacking in crystal lattices, as observed in analogs with >260°C melting points .

Synthetic Flexibility :

- Microwave-assisted synthesis (e.g., ) reduces reaction times from hours to minutes, improving yields of Z-isomers .

- Bromination protocols (e.g., acetic acid/bromine mixtures) are critical for introducing halogen substituents without ring degradation .

Biological Performance: Thioxo-thiazolidinone derivatives with hydroxyl or carboxylic acid groups (e.g., compound 5b in ) show superior antifungal activity (MIC: 8 µg/mL) compared to alkyl-substituted analogs. Ethyl/propyl chains on the indole nitrogen (as in the target compound) may reduce cytotoxicity while maintaining efficacy .

Q & A

Basic: What are the standard synthetic protocols for preparing (3Z)-5-bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one?

Methodological Answer:

The compound is synthesized via condensation between 5-bromo-3-formyl-1-propylindol-2-one and 3-ethyl-2-thioxothiazolidin-4-one. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone derivatives in acetic acid with sodium acetate (0.01 mol) as a catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Key considerations include:

- Reaction optimization : Adjusting reflux time (3–5 hours) to balance yield and purity.

- Stereochemical control : The Z-configuration at the 3-position is maintained by steric hindrance from the 3-ethyl group, confirmed via NOESY NMR .

Basic: How is the stereochemistry (Z-configuration) of the thiazolidinone-indole conjugate confirmed experimentally?

Methodological Answer:

The Z-configuration at the double bond is validated using:

- NOESY NMR : Cross-peaks between the 3-ethyl group (δ 1.2–1.4 ppm) and the indole C5-bromo substituent confirm spatial proximity .

- X-ray crystallography : Single-crystal analysis reveals dihedral angles (<10°) between the thiazolidinone and indole rings, consistent with a planar, conjugated system .

- UV-Vis spectroscopy : A strong absorption band near 320 nm (π→π* transition) supports extended conjugation in the Z-isomer .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the propyl chain (δ 0.9–1.7 ppm), thioxo group (δ 180–185 ppm in 13C), and indole carbonyl (δ 170–175 ppm) .

- IR spectroscopy : Confirm the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .

- Mass spectrometry (HRMS) : Use ESI+ to verify the molecular ion [M+H]+ with <2 ppm error .

Advanced: How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C5-bromo group activates the indole core for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key observations:

- Electrophilicity : Bromine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, enabling Pd-catalyzed arylations.

- Steric limitations : The 3-ethyl and 1-propyl groups may hinder coupling at C5; use bulky ligands (e.g., XPhos) to improve yields .

- Case study : Substitution with aryl boronic acids (e.g., phenyl) at C5 achieved 60–75% yield under Pd(OAc)₂/XPhos catalysis (80°C, 12h) .

Advanced: What contradictory data exist regarding the biological activity of thiazolidinone-indole hybrids, and how can they be resolved?

Methodological Answer:

Discrepancies in reported IC₅₀ values (e.g., kinase vs. MAO inhibition) arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 8.0) or co-solvents (DMSO >1% can denature enzymes) .

- Purity thresholds : Impurities from residual acetic acid (≤95% purity) may artifactually inhibit targets. Use HPLC (≥98% purity) for reliable data .

- Structural analogs : Compare with 5-fluoro or 5-nitro derivatives to isolate electronic vs. steric effects .

Advanced: What computational strategies are effective for predicting SAR in thiazolidinone-indole derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK1). The 4-oxo group forms H-bonds with Lys33, while the thioxo group chelates Mg²⁺ .

- QSAR models : Apply MLR (Multiple Linear Regression) to correlate Hammett σ values of C5 substituents (Br: σₚ=0.23) with logP and IC₅₀. Bromine’s moderate σ enhances solubility while maintaining lipophilicity (clogP ≈3.5) .

- DFT calculations : Optimize the Z-isomer’s geometry at the B3LYP/6-31G* level; HOMO localization on the indole ring suggests electrophilic attack susceptibility .

Advanced: How can reaction yields be improved in scale-up synthesis without compromising stereoselectivity?

Methodological Answer:

- Flow chemistry : Use a continuous-flow reactor (residence time=30 min, 80°C) to enhance mixing and reduce side reactions (e.g., thioxo group oxidation) .

- Catalyst screening : Test NaOAc vs. Et₃N; NaOAc provides higher Z-selectivity (98:2 Z:E) due to milder basicity .

- Purification : Replace column chromatography with antisolvent crystallization (e.g., hexane/EtOAc) to achieve >95% yield at 10-g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.